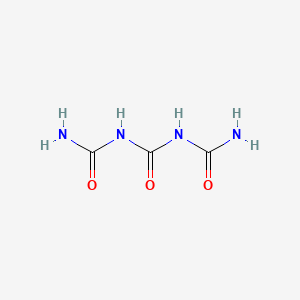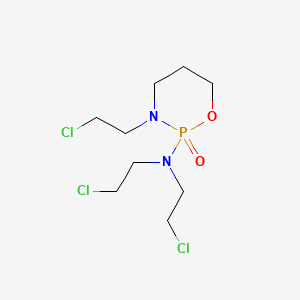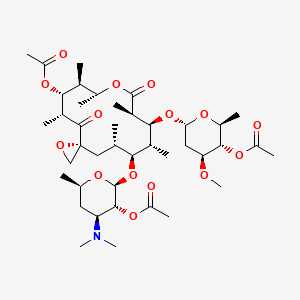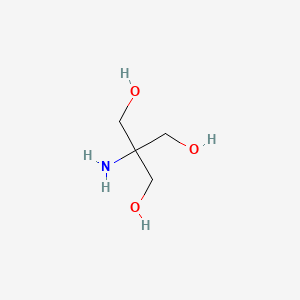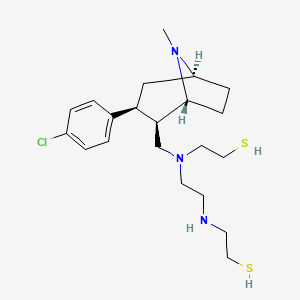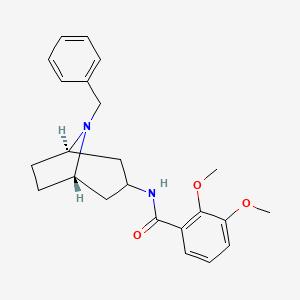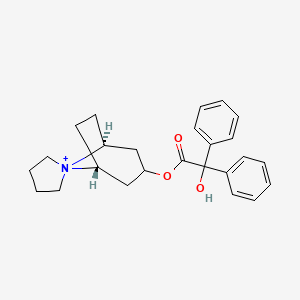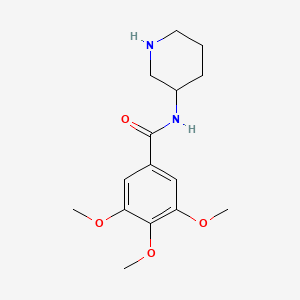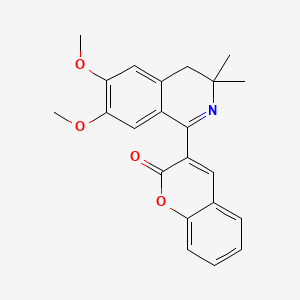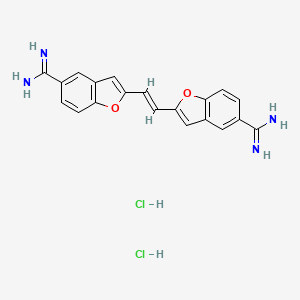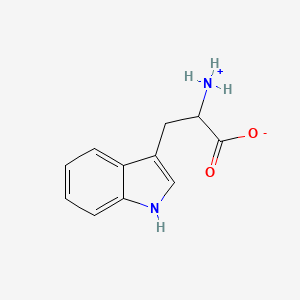
Iodoacetato de N-Succinimidilo
Descripción general
Descripción
“2,5-Dioxopyrrolidin-1-yl 2-iodoacetate” is a chemical compound with the molecular formula C6H6INO4 . It is also known by other names such as N-Succinimidyl Iodoacetate, SIA Crosslinker, Iodoacetic acid N-hydroxysuccinimide ester .
Molecular Structure Analysis
The molecular structure of “2,5-Dioxopyrrolidin-1-yl 2-iodoacetate” is represented by the InChI string: InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 . The compound has a molecular weight of 283.02 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.02 g/mol, an XLogP3-AA of -0.1, and a topological polar surface area of 63.7 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Etiquetado y Entrecruzamiento de Proteínas
El Iodoacetato de N-Succinimidilo (SIA) se utiliza ampliamente en el etiquetado y entrecruzamiento de proteínas debido a sus grupos reactivos, éster NHS e iodoacetilo . Facilita la conjugación de grupos amina-a-sulfhidrilo, formando enlaces amida y tioéter estables, que son esenciales para estudiar las interacciones y funciones de las proteínas.
Bioconjugados Péptido-Proteína
El SIA es instrumental en la preparación de bioconjugados péptido-proteína con ratios de conjugación predecibles . Esta aplicación es crucial para el desarrollo de terapias y diagnósticos dirigidos, ya que permite la unión precisa de péptidos a proteínas transportadoras.
Inmunoconjugados Enzimáticos
El compuesto se utiliza para crear inmunoconjugados enzimáticos, que son vitales en inmunoensayos y pruebas de diagnóstico . Estos conjugados permiten la detección y cuantificación de antígenos o anticuerpos específicos en diversas muestras biológicas.
Conjugados de Molécula portadora de Hapteno
El SIA juega un papel en la síntesis de conjugados de molécula portadora de hapteno . Estos son importantes en el desarrollo de vacunas y la producción de anticuerpos para fines terapéuticos y de investigación.
Desarrollo de Fármacos Anticonvulsivos
La investigación ha explorado el uso de derivados de 2,5-Dioxopirrolidin-1-ilo, incluido el SIA, en la búsqueda de nuevos anticonvulsivos . Estos estudios se centran en la síntesis de compuestos con posibles aplicaciones terapéuticas en trastornos neurológicos.
Conjugación de Oligodesoxirribonucleótidos
El SIA se utiliza en la conjugación de oligodesoxirribonucleótidos con péptidos para la investigación y terapia genética . Esta aplicación es significativa en el campo de la regulación genética y el desarrollo de terapias antisentido.
Mecanismo De Acción
Target of Action
N-Succinimidyl Iodoacetate (SIA Crosslinker) is primarily targeted towards molecules containing primary amines and sulfhydryl groups . These targets play a crucial role in various biological processes, including protein synthesis and function.
Mode of Action
The compound interacts with its targets through two key reactions :
Biochemical Pathways
The compound affects the biochemical pathways involving proteins with primary amines and sulfhydryl groups . The formation of amide and thioether bonds can lead to changes in protein structure and function, affecting downstream effects in the associated biochemical pathways.
Result of Action
The result of the compound’s action is the formation of stable amide and thioether bonds with target molecules . This can lead to the creation of cross-linked proteins or the conjugation of different molecules, which can have various molecular and cellular effects depending on the specific targets involved.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s reactivity towards primary amines and sulfhydryl groups is pH-dependent, with optimal activity observed at pH 7-9 for amine reaction and pH > 7.5 for sulfhydryl reaction.
Análisis Bioquímico
Biochemical Properties
N-Succinimidyl Iodoacetate interacts with various biomolecules, primarily amino and sulfhydryl groups . It is known for its reactive groups: NHS ester and iodoacetyl . The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups at pH > 7.5 to form a stable thioether bond .
Cellular Effects
The effects of N-Succinimidyl Iodoacetate on cells are primarily observed in its ability to inhibit glycolysis . It is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition can lead to a decrease in cellular lactate production and can cause a delayed cell death .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl Iodoacetate involves its interaction with biomolecules at the molecular level. The NHS ester of N-Succinimidyl Iodoacetate reacts with primary amines to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups to form a stable thioether bond . These reactions allow N-Succinimidyl Iodoacetate to exert its effects, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Succinimidyl Iodoacetate can change over time. For instance, exposure of astroglia-rich primary cultures to N-Succinimidyl Iodoacetate in concentrations of up to 1 mM can cause a delayed cell death that is detectable after 90 minutes of incubation .
Metabolic Pathways
N-Succinimidyl Iodoacetate plays a role in the metabolic pathway of glycolysis . It is known to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a pivotal role in the glycolytic pathway .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGQQTWSGDXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391202 | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-27-8 | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39028-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
